TNG348: A Synthetic Lethal Inhibitor of USP1 for HRD+ Cancers - A Technical Overview
TNG348: A Synthetic Lethal Inhibitor of USP1 for HRD+ Cancers - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: TNG348 is a potent and selective, orally bioavailable, allosteric inhibitor of the deubiquitinating enzyme (DUB) ubiquitin-specific protease 1 (USP1).[1][2][3] It was developed by Tango Therapeutics to exploit the synthetic lethal relationship between USP1 inhibition and tumors harboring mutations in BRCA1/2 genes or other homologous recombination deficiencies (HRD).[4][5] Preclinical data demonstrated significant single-agent activity in HRD+ cancer models and strong synergistic effects when combined with PARP inhibitors (PARPi), even in models with acquired PARPi resistance.[2][4][6] However, the clinical development of TNG348 was discontinued due to observations of grade 3 and 4 liver toxicity in a Phase I/II clinical trial (NCT06065059).[4] This document provides a detailed technical overview of TNG348's mechanism of action, preclinical data, and the experimental protocols used in its characterization.
Core Mechanism: Synthetic Lethality and USP1 Inhibition
USP1 plays a crucial role in DNA damage tolerance by deubiquitinating two key proteins: proliferating cell nuclear antigen (PCNA) and Fanconi anemia group D2 protein (FANCD2).[7] Inhibition of USP1 leads to the accumulation of monoubiquitinated PCNA (ub-PCNA) and ub-FANCD2.[7] This disruption of the DNA repair process is particularly detrimental to cancer cells with pre-existing defects in homologous recombination, such as those with BRCA1/2 mutations, leading to synthetic lethality.[5]
Signaling Pathway of TNG348 Action
Caption: Mechanism of TNG348-induced synthetic lethality in HRD+ cancer cells.
Quantitative Data
In Vitro Potency and Selectivity
TNG348 demonstrates potent inhibition of USP1 and selective cytotoxicity in BRCA-mutant cell lines.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay (Ub-Rho110) | USP1 | IC50 | 82 nM | [3] |
| Cellular PD Assay (ub-PCNA deubiquitination) | MDA-MB-436 (BRCA1-mutant) | IC50 | 95 nM | [3] |
| Cell Viability Assay | MDA-MB-436 (BRCA1-mutant) | IC50 | 68 nM | [3] |
| DUB Selectivity Screen (47 DUBs) | USP1 | % Inhibition @ 10 µM | Significant | [1][8] |
| DUB Selectivity Screen (46 other DUBs) | Other DUBs | % Inhibition @ 10 µM | Not significant | [1][8] |
| Kinase Selectivity Screen (468 kinases) | ULK3 | % Inhibition @ 10 µM | 89% | [1][8] |
| Kinase Selectivity Screen (467 other kinases) | Other Kinases | % Inhibition @ 10 µM | Not significant | [1][8] |
In Vivo Efficacy
TNG348 showed significant anti-tumor activity in patient-derived xenograft (PDX) models, both as a single agent and in combination with PARP inhibitors.
| PDX Model | Cancer Type | Genetic Background | Treatment | Outcome | Reference |
| Ovarian PDX | Ovarian Cancer | BRCA2-mutated | TNG348 (100 mg/kg, q.d.) + Niraparib (30 mg/kg, q.d.) | Synergy | [3] |
| Pancreatic PDX | Pancreatic Cancer | BRCA1-mutated | TNG348 (80 mg/kg, b.i.d.) + Olaparib (50 mg/kg, q.d.) | Synergy | [3] |
| Breast PDX | Triple-Negative Breast Cancer | BRCA-wt, HRD+ | TNG348 (100 mg/kg, q.d.) + Niraparib (30 mg/kg, q.d.) | Synergy | [3] |
| Breast PDX | Breast Cancer | BRCA1-mutated, PARPi-resistant | TNG348 (100 mg/kg, q.d.) + Olaparib (50 mg/kg, q.d.) | Overcame PARPi resistance | [3][6] |
Experimental Protocols
In Vitro Selectivity Profiling
A standardized workflow was used to assess the selectivity of TNG348 against a broad panel of DUBs and kinases.
Caption: Workflow for in vitro selectivity profiling of TNG348.
Methodology:
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DUB Profiling: TNG348 was screened at a single point concentration of 10 µM against a panel of 47 deubiquitinating enzymes using the Ubiquigent DUBprofiler™ service.[8]
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Kinase Profiling: The Eurofins KINOMEscan™ scanMax platform was utilized to quantitatively measure interactions between TNG348 (at 10 µM) and 468 human kinases through an active site-directed competition binding assay.[8]
Clonogenic Survival Assay
Methodology:
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Cell Seeding: Cancer cell lines (e.g., MDA-MB-436) were seeded in 6-well plates at a low density.
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Treatment: Cells were treated with a 10-point threefold serial dilution of TNG348, with a top concentration of 8 µM.[1]
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Incubation: Plates were incubated for 10-21 days to allow for colony formation.[1]
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Staining and Quantification: Colonies were fixed, stained with crystal violet, and counted.
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Data Analysis: The dose-response curve was generated, and the area under the curve (AUC) was calculated and normalized.[1]
CRISPR-Cas9 Screens
Methodology:
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Library Transduction: A whole-genome CRISPR-Cas9 library was introduced into Cas9-expressing cancer cell lines (e.g., UWB1.289 and MDA-MB-436).[1]
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Drug Treatment: The transduced cell population was treated with either DMSO (control) or TNG348.
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Genomic DNA Extraction and Sequencing: After a period of cell growth, genomic DNA was extracted, and the sgRNA sequences were amplified and sequenced to determine their relative abundance.
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Data Analysis: Gene-level enrichment or depletion in the TNG348-treated versus DMSO-treated cells was calculated to identify genes that confer sensitivity or resistance to the compound.[1]
In Vivo Xenograft Studies
Methodology:
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Tumor Implantation: Patient-derived xenograft (PDX) models were established in immunocompromised mice.[8]
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Treatment Groups: Mice were randomized into vehicle control, TNG348 single agent, PARP inhibitor single agent, and combination treatment groups.[6]
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Drug Administration: TNG348 was administered orally (p.o.) once daily (q.d.) or twice daily (b.i.d.) at specified doses. PARP inhibitors (e.g., olaparib, niraparib) were also administered orally.[3]
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Tumor Volume Measurement: Tumor growth was monitored regularly by measuring tumor volume.[6]
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Data Analysis: Tumor growth inhibition was calculated and statistical significance was determined between treatment groups.[6]
Conclusion
TNG348 is a well-characterized, potent, and selective allosteric inhibitor of USP1 that demonstrated a clear synthetic lethal interaction with HRD+ cancers in preclinical models. Its mechanism of action, distinct from that of PARP inhibitors, provided a strong rationale for combination therapy, particularly in the context of PARPi resistance.[4][8] Despite the promising preclinical data, the development of TNG348 was halted due to unforeseen liver toxicity in early clinical trials.[4] The extensive preclinical characterization of TNG348, however, provides valuable insights and a robust dataset for the continued exploration of USP1 as a therapeutic target in oncology.
References
- 1. Characterization of TNG348: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tangotx.com [tangotx.com]
- 3. TNG-348, a potent allosteric USP1 inhibitor for the treatment of BRAC1/2-mutant or HRD-positive cancers | BioWorld [bioworld.com]
- 4. Characterization of TNG348: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
